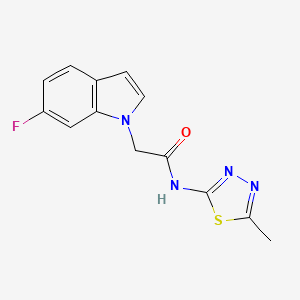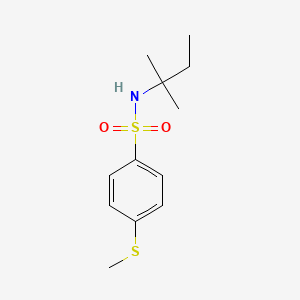![molecular formula C21H23F3N6O B4506045 N-(3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4506045.png)
N-(3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Vue d'ensemble
Description
N-(3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23F3N6O and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide is 432.18854386 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery of AZD3514 in Prostate Cancer Research
The chemical compound has been explored in the context of advanced prostate cancer treatment. A study highlighted the development of AZD3514, a small-molecule androgen receptor downregulator, which emerged from modifications to a lead compound to address issues related to hERG and physical properties. These modifications included the removal of the basic piperazine nitrogen atom, the introduction of a solubilizing end group, and the partial reduction of the triazolopyridazine moiety. AZD3514 has been evaluated in a Phase I clinical trial for patients with castrate-resistant prostate cancer, indicating its potential application in treating advanced stages of the disease. This research underscores the significance of chemical modifications in enhancing the efficacy and safety profile of therapeutic agents for cancer treatment (R. Bradbury et al., 2013).
Metal-Free Synthesis of Biologically Important Compounds
Another study focused on the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are biologically significant. Utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, this novel strategy allowed for the direct oxidative N-N bond formation, leading to the efficient construction of 1,2,4-triazolo[1,5-a]pyridine skeletons. The method featured short reaction times and high yields, offering a convenient approach for synthesizing structures relevant in various biological contexts (Zisheng Zheng et al., 2014).
Innovative Use in Antidiabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines unveiled their potential as anti-diabetic drugs. A family of these compounds was synthesized and assessed for their dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, aiming to develop them into anti-diabetic medications. The synthesis involved a two-step process culminating in the creation of triazolo-pyridazine-6-yl-substituted piperazines, which demonstrated strong inhibition potential in both in silico and in vitro assays, along with significant antioxidant and insulinotropic activity. This study illustrates the chemical compound's versatility in contributing to the development of novel therapeutic agents for diabetes management (B. Bindu et al., 2019).
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O/c22-21(23,24)20-27-26-17-10-11-18(28-30(17)20)29-13-5-9-16(14-29)19(31)25-12-4-8-15-6-2-1-3-7-15/h1-3,6-7,10-11,16H,4-5,8-9,12-14H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFAPKBJIDAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(6-FLUORO-1,2-BENZOXAZOL-3-YL)PIPERIDIN-1-YL]-N-[(FURAN-2-YL)METHYL]-5-OXOPENTANAMIDE](/img/structure/B4505963.png)

![2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE](/img/structure/B4505976.png)
![4-[(1H-indol-1-ylacetyl)amino]benzamide](/img/structure/B4505978.png)

![N-[4-(acetylamino)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B4505992.png)
![3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4506001.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B4506005.png)
![2-[[2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetyl]amino]propanoic acid](/img/structure/B4506018.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506028.png)

![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B4506060.png)
![N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide](/img/structure/B4506067.png)

